molecular formula C23H24ClNO B1385460 N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline CAS No. 1040694-33-4

N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline

Cat. No.: B1385460
CAS No.: 1040694-33-4
M. Wt: 365.9 g/mol
InChI Key: YLFVSGNXVORXBF-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline is a synthetic aromatic amine characterized by a 2-chlorophenylpropyl chain attached to the nitrogen of an aniline ring, which is further substituted with a phenethyloxy group at the para position.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO/c24-23-11-5-4-9-20(23)10-6-17-25-21-12-14-22(15-13-21)26-18-16-19-7-2-1-3-8-19/h1-5,7-9,11-15,25H,6,10,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFVSGNXVORXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpropylamine and 4-hydroxyaniline.

    Formation of Phenethyloxy Intermediate: 4-Hydroxyaniline is reacted with phenethyl bromide in the presence of a base such as potassium carbonate to form 4-(phenethyloxy)aniline.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenylpropylamine with 4-(phenethyloxy)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

N-(3-(2-Chlorophenyl)propyl)-4-(methylthio)aniline (88b)
  • Structure : Replaces phenethyloxy with a methylthio (-SCH₃) group.
  • Lower molecular weight (311.75 g/mol vs. ~385 g/mol estimated for the target compound). Synthesized via titanium-catalyzed hydroaminoalkylation (58% yield) .
N-(3-(2-Chlorophenyl)propyl)-4-(trifluoromethoxy)aniline (92b)
  • Structure : Substitutes phenethyloxy with a trifluoromethoxy (-OCF₃) group.
  • Key Differences :
    • The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aniline ring and altering receptor interactions.
    • Higher lipophilicity (logP estimated >4.0) compared to phenethyloxy (logP ~3.5).
    • NMR data (δ = −58.45 ppm in ¹⁹F NMR) confirms trifluoromethyl presence .
N-(3-(2-Chlorophenyl)propyl)-4-fluoroaniline (93b)
  • Structure : Lacks the oxygen-containing substituent; features a fluorine atom at the para position.
  • Simpler synthesis (42% yield) but lower molecular complexity .

Chain Length and Branching Modifications

N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline
  • Structure : Replaces phenethyloxy with a heptyloxy chain and modifies the chlorophenylpropyl backbone.
  • Classified as an irritant (Xi hazard symbol) .
N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline
  • Structure : Substitutes phenethyloxy with a methoxyethoxy group at the meta position.
  • Key Differences :
    • The ether-linked methoxyethoxy group enhances solubility in polar solvents due to increased hydrogen-bonding capacity.
    • Meta substitution may alter binding orientation in biological targets compared to para-substituted analogs .

Research Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., -OCF₃ in 92b) reduce the basicity of the aniline nitrogen, which may diminish interactions with acidic residues in enzyme active sites. Conversely, phenethyloxy’s ether oxygen provides weak hydrogen-bonding capability, balancing lipophilicity and polarity .
  • Steric Considerations : The phenethyloxy group’s bulkiness may hinder rotation around the aniline ring, favoring specific conformations in receptor binding. This contrasts with smaller substituents like -F (93b), which allow greater flexibility .
  • Synthetic Feasibility: Titanium-catalyzed hydroaminoalkylation (General Procedure I) is a versatile route for these analogs, though yields vary (42–58%) depending on substituent reactivity .

Biological Activity

N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline is an organic compound classified as an aniline derivative. Its molecular formula is C23H24ClNO, with a molecular weight of 365.90 g/mol. The compound features a chlorophenyl group, a propyl chain, and a phenethyloxy group attached to an aniline core. This unique structure has led to investigations into its biological activities, particularly its potential as an antimicrobial and anticancer agent .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The specific mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell cycle regulation and apoptosis.

Case Study: In Vitro Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Concentration Range : 10 µM to 100 µM.
  • Results :
    • HeLa cells showed a 70% reduction in viability at 50 µM.
    • MCF-7 cells exhibited a dose-dependent response with significant apoptosis observed at higher concentrations.
    • A549 cells were less affected, suggesting specificity in anticancer activity.

These findings highlight the potential of this compound as a targeted therapeutic agent in cancer treatment.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Binding : It may bind to specific receptors or proteins, altering their function and leading to downstream effects on cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells, which can lead to apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[3-(2-Chlorophenyl)propyl]-4-methoxyanilineMethoxy group instead of phenethyloxyModerate antimicrobial; weak anticancer
N-[3-(2-Chlorophenyl)propyl]-4-ethoxyanilineEthoxy group instead of phenethyloxySimilar activity profile
N-[3-(2-Chlorophenyl)propyl]-4-(phenylmethoxy)anilinePhenylmethoxy groupEnhanced anticancer activity

The presence of the phenethyloxy group in this compound is believed to enhance its solubility and interaction with biological targets compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline

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